molecular formula C8H8ClF2NO B13547161 2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol

2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol

Cat. No.: B13547161
M. Wt: 207.60 g/mol
InChI Key: DOSICJWIUSKCGF-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClF2NO This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol
  • 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol
  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Comparison: Compared to similar compounds, 2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the chloro and difluoro substituents on the phenyl ring. This unique structure can influence its reactivity and interactions with molecular targets, making it distinct in terms of its chemical and biological properties.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2

InChI Key

DOSICJWIUSKCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(CO)N)Cl)F

Origin of Product

United States

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